molecular formula C16H10O8 B8735682 Benzoic acid, 2,2'-(dioxydicarbonyl)bis- CAS No. 37051-42-6

Benzoic acid, 2,2'-(dioxydicarbonyl)bis-

Cat. No. B8735682
CAS RN: 37051-42-6
M. Wt: 330.24 g/mol
InChI Key: DEQYKFQEQDSGBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid, 2,2'-(dioxydicarbonyl)bis- is a useful research compound. Its molecular formula is C16H10O8 and its molecular weight is 330.24 g/mol. The purity is usually 95%.
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properties

CAS RN

37051-42-6

Product Name

Benzoic acid, 2,2'-(dioxydicarbonyl)bis-

Molecular Formula

C16H10O8

Molecular Weight

330.24 g/mol

IUPAC Name

2-(2-carboxybenzoyl)peroxycarbonylbenzoic acid

InChI

InChI=1S/C16H10O8/c17-13(18)9-5-1-3-7-11(9)15(21)23-24-16(22)12-8-4-2-6-10(12)14(19)20/h1-8H,(H,17,18)(H,19,20)

InChI Key

DEQYKFQEQDSGBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)C(=O)OOC(=O)C2=CC=CC=C2C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Diphthaloyl peroxide was prepared by adding finely powdered phthalic anhydride (7.2g) gradually over a period of five minutes to a solution of hydrogen peroxide (0.46% by weight, 90 cm3) maintained at a temperature of between 1° to 3° C by the use of a cooling jacket, and the pH of 9 plus or minus 0.2 by dropwise addition of sodium hydroxide sufficient to counteract the generation of acidity as the reaction proceeded. The solution was stirred constantly, so that the proportion of the finely powdered phthalic anhydride which did not go into solution, remained in suspension, and the temperature and pH were controlled for a further 25 minutes, by which time substantially all the hydrogen peroxide had been consumed. The suspension was filtered into sulphuric acid (10% by weight, 30 cm3) and substantially all the diphthaloyl peroxide precipitated out. The solid which had been filtered off was washed with water and then dried to recover phthalic anhydride (3.03g). The acidified filtrate was centrifuged and the precipitate, separated thereby, was washed with water (40 cm3) and dried giving diphthaloyl peroxide (3.l g). An iodometric assay of the crude product showed that it contained 89.1% of active material, and negligible amount of monoperoxyphthalic acid, giving a reaction yield of 59.4%, based on consumption of phthalic anhydride.
Quantity
7.2 g
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reactant
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Quantity
90 mL
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